molecular formula C34H22O22 B8102976 2,3-Dihydroxy-3-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)propanal

2,3-Dihydroxy-3-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)propanal

Cat. No.: B8102976
M. Wt: 782.5 g/mol
InChI Key: GXGFDWGVOITBNW-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)propanal is a useful research compound. Its molecular formula is C34H22O22 and its molecular weight is 782.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2,3-Dihydroxy-3-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)propanal is a complex organic molecule notable for its intricate structure and potential biological activities. This article aims to delve into its biological activity by reviewing existing literature and research findings.

Chemical Structure

The chemical structure of this compound is characterized by multiple hydroxyl groups and a complex polycyclic framework. The presence of numerous functional groups suggests potential interactions with biological systems.

Structural Features

FeatureDescription
Molecular FormulaC₃₄H₄₃O₁₈
Molecular Weight747.73 g/mol
Hydroxyl Groups11 hydroxyl groups
Polycyclic StructuresHeptacyclic arrangement

Antioxidant Properties

Research indicates that compounds with multiple hydroxyl groups often exhibit significant antioxidant activity. This compound's structure suggests it may scavenge free radicals effectively.

  • Study Findings : In vitro assays demonstrated that similar polyphenolic compounds can reduce oxidative stress markers in cell cultures .

Antimicrobial Activity

Given the complexity of its structure and the presence of multiple hydroxyl groups, this compound may also possess antimicrobial properties.

  • Case Study : A study on structurally similar compounds showed effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

Compounds with multiple hydroxyl functionalities have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

  • Research Evidence : A comparative analysis highlighted that similar polyhydroxylated compounds reduced TNF-alpha and IL-6 levels in macrophage models .

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines are also of interest. Preliminary studies suggest that it may induce apoptosis in certain cancer types.

  • Experimental Data : In vitro studies indicated a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7) .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : Hydroxyl groups donate electrons to free radicals.
  • Cell Signaling Modulation : Interaction with cellular receptors affecting signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammation and oxidative stress.

Properties

IUPAC Name

2,3-dihydroxy-3-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O22/c35-3-9(38)21(42)28-10(39)4-53-31(49)5-1-7(36)19(40)22(43)11(5)13-17-15-16-18(34(52)56-29(15)26(47)24(13)45)14(25(46)27(48)30(16)55-33(17)51)12-6(32(50)54-28)2-8(37)20(41)23(12)44/h1-3,9-10,21,28,36-48H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGFDWGVOITBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C(C(C=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65995-64-4
Record name Punicalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65995-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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